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Executive Summary
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has

emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.

[1][2][3] Unlike classic oncogenic drivers that are often mutated or amplified, AXL is typically

upregulated through non-genetic mechanisms in response to therapeutic pressure or

microenvironmental cues, such as hypoxia.[4][5] Its activation, primarily through its ligand

Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways,

including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival,

proliferation, migration, and immune evasion.[4][6][7] AXL's profound involvement in the

epithelial-to-mesenchymal transition (EMT) phenotype and its role in fostering an

immunosuppressive tumor microenvironment further underscore its significance as a

therapeutic target.[3][8][9] Consequently, a diverse array of therapeutic agents, including small

molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs), and antibody-drug

conjugates (ADCs), are in various stages of preclinical and clinical development to counteract

AXL-driven malignancy.[10][11] This guide provides a comprehensive overview of AXL biology,

its role in oncology, current therapeutic strategies, and key experimental protocols for its

investigation.

AXL Biology: Structure, Ligand, and Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 18 Tech Support

https://www.benchchem.com/product/b612113?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8037968/
https://www.oncology.ox.ac.uk/publications/958449
https://www.mdpi.com/2072-6694/8/11/103
https://aacrjournals.org/cancerres/article/85/14/2561/763440/AXL-Tyrosine-Kinases-A-Growing-Isoform-Family-That
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.869676/full
https://aacrjournals.org/cancerres/article/85/14/2561/763440/AXL-Tyrosine-Kinases-A-Growing-Isoform-Family-That
https://en.wikipedia.org/wiki/AXL_receptor_tyrosine_kinase
https://www.mdpi.com/1422-0067/22/18/9953
https://www.mdpi.com/2072-6694/8/11/103
https://pmc.ncbi.nlm.nih.gov/articles/PMC8507788/
https://www.semanticscholar.org/paper/The-Role-of-Axl-Receptor-Tyrosine-Kinase-in-Tumor-Davidsen-Haaland/39b2dbcff58bc172051810d93d269eff893919b5
https://utsouthwestern.elsevierpure.com/en/publications/axl-inhibitors-status-of-clinical-development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11161200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AXL is a transmembrane receptor consisting of an extracellular domain with two

immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single

transmembrane helix, and an intracellular tyrosine kinase domain.[1][12]

Ligand-Dependent Activation: The primary endogenous ligand for AXL is Gas6.[13] Gas6 binds

to the IgL domains of AXL with a 1:1 stoichiometry, inducing receptor dimerization with another

Gas6-AXL complex.[7][13] This dimerization leads to trans-autophosphorylation of specific

tyrosine residues within the intracellular kinase domain (Y779, Y821, Y866), creating docking

sites for various downstream signaling molecules.[14]

Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can

occur through:

Receptor Overexpression: High levels of AXL on the cell surface can lead to spontaneous

homodimerization and activation.[11]

Heterodimerization: AXL can form heterodimers with other receptors, both within the TAM

family (e.g., TYRO3) and with other receptor tyrosine kinases like EGFR, HER2, and c-MET.

[4][14][15] This interaction can lead to transactivation and diversification of downstream

signaling, often contributing to drug resistance.[14][16]

Environmental Stress: Conditions such as oxidative stress can induce AXL phosphorylation

and activation.[1]

AXL Signaling Pathways
Once activated, AXL initiates several key signaling cascades that are fundamental to cancer

progression:

PI3K/AKT/mTOR Pathway: Recruitment of the p85 regulatory subunit of PI3K to

phosphorylated AXL (specifically at Tyr821) activates the AKT pathway, a central regulator of

cell survival, proliferation, and metabolism.[13][14][16]

MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the

activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and

differentiation.[16][17]
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JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of

STAT transcription factors, promoting the expression of genes involved in cell survival and

proliferation.[4][6][7]

NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key

transcription factor for anti-apoptotic and pro-proliferative genes.[4][16]

Actin Remodeling and Migration: AXL signaling promotes significant actin cytoskeleton

remodeling, leading to the formation of membrane ruffles and increased cell motility, which

are essential for invasion and metastasis.[7][18][19]

Below is a diagram illustrating the core AXL signaling cascade.
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Caption: AXL Signaling Pathway Activation and Downstream Effectors.

The Role of AXL in Oncology
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AXL is broadly implicated in cancer pathogenesis, contributing to multiple hallmarks of cancer.

Its overexpression is frequently correlated with poor prognosis and aggressive disease across

numerous malignancies.[3][20][21]

Key Roles of AXL in Cancer:

Tumor Progression and Metastasis: AXL signaling is a potent driver of cell migration,

invasion, and the EMT program, processes that are critical for metastatic dissemination.[8]

[21][22]

Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of

acquired resistance to a wide range of therapies, including conventional chemotherapy,

targeted agents (e.g., EGFR inhibitors), and immunotherapy.[9][16][20] AXL-mediated

signaling provides bypass routes that allow cancer cells to survive therapeutic insults.[14][16]

Immune Evasion: AXL plays a significant role in creating an immunosuppressive tumor

microenvironment.[3][22] It dampens the innate immune response, for instance by inhibiting

the activity of Natural Killer (NK) cells, and promotes the polarization of macrophages

towards an M2-like, pro-tumorigenic phenotype.[6][23]

Angiogenesis: AXL is expressed on endothelial cells and its signaling contributes to tumor

angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][24]

Data Presentation: AXL in Human Cancers
The following tables summarize quantitative data related to AXL expression, inhibitor potency,

and clinical development status.

Table 1: AXL Overexpression and Prognosis in Various Cancers
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Cancer Type
AXL Expression
Context

Correlation with
Prognosis

Reference(s)

Non-Small Cell
Lung Cancer
(NSCLC)

Frequently
overexpressed,
especially in
resistant tumors.

Associated with
poor survival and
resistance to EGFR
TKIs.

[5][11][21]

Breast Cancer

(especially TNBC)

Highly expressed in

aggressive and

metastatic subtypes.

Correlates with poor

prognosis and

chemoresistance.

[21][25][26]

Acute Myeloid

Leukemia (AML)

Overexpressed in a

majority of patient

samples.

Associated with poor

overall survival.
[6][21]

Pancreatic Cancer
High expression levels

are common.

Correlates with

aggressive phenotype

and poor outcomes.

[5][26]

Ovarian Cancer
Overexpression is

frequently observed.

Associated with poor

prognosis and

chemoresistance.

[6][21]

Glioblastoma
Highly expressed in

tumor cells.

Correlates with poor

patient survival.
[21]

| Renal Cell Carcinoma (RCC) | Upregulated in tumor tissues. | Associated with metastasis and

poor prognosis. |[5][21] |

Table 2: Preclinical Efficacy of Selected AXL Tyrosine Kinase Inhibitors
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Inhibitor Target(s) IC50 / EC50
Cell/Assay
Context

Reference(s)

Bemcentinib

(BGB324)
AXL 14 nM

Cell-based
AXL signaling
assay (HeLa)

[27]

RXDX-106
pan-TAM (AXL,

TYRO3, MER)
AXL: 0.69 nM

Biochemical

kinase assay
[27]

Arcus Compound

[I]
AXL

Human AXL: 2.8

nM
HTRF Assay [28]

Arcus Compound

[II]
AXL

Human AXL: 3.0

nM
HTRF Assay [28]

| Staurosporine | Pan-kinase | 0.9 nM | Radiometric HotSpot™ kinase assay |[29] |

Table 3: Overview of AXL-Targeted Therapies in Development
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Therapeutic
Agent

Modality
Mechanism of
Action

Development
Phase
(Representativ
e)

Reference(s)

Bemcentinib

(BGB324)

Small
Molecule TKI

Inhibits AXL
kinase activity.

Phase I/II
Clinical Trials

[17][27]

Enapotamab

Vedotin

Antibody-Drug

Conjugate (ADC)

AXL-targeting

antibody delivers

cytotoxic MMAE

payload.

Phase I/II Clinical

Trial

(NCT02988817)

[24][30]

CAB-AXL-ADC
Antibody-Drug

Conjugate (ADC)

Conditionally

active ADC

delivers cytotoxic

agent to tumor

microenvironmen

t.

Preclinical [24]

YW327.6S2
Monoclonal

Antibody (mAb)

Blocks receptor

activation and

downstream

signaling.

Preclinical [24]

| ONO-7475 | Small Molecule TKI | Dual AXL/MER inhibitor. | Preclinical |[24] |

Therapeutic Strategies Targeting AXL
The central role of AXL in driving malignancy and resistance has led to the development of

several distinct therapeutic strategies.[11][31]

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically bind to the ATP-

binding pocket of the AXL intracellular kinase domain, preventing autophosphorylation and

subsequent downstream signaling.[17] Examples include bemcentinib (BGB324) and

various other compounds in development.[17][27]
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Monoclonal Antibodies (mAbs): Therapeutic antibodies can target the extracellular domain of

AXL to block Gas6 binding, thereby preventing ligand-dependent activation. They can also

induce receptor internalization and degradation.[24]

Antibody-Drug Conjugates (ADCs): ADCs utilize an AXL-specific antibody to selectively

deliver a potent cytotoxic payload (e.g., MMAE) to AXL-expressing tumor cells.[12][24][32]

This approach offers targeted cell killing while minimizing systemic toxicity.[23][30]

Soluble Receptors (Ligand Traps): These consist of the extracellular domain of AXL, which

acts as a decoy receptor to sequester Gas6 and prevent it from activating cell-surface AXL.

[11][24]

The diagram below illustrates these therapeutic intervention points.
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Caption: Mechanisms of AXL-Targeted Therapeutic Agents.

Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate AXL

in an oncology research setting.

Protocol: Immunohistochemistry (IHC) for AXL in FFPE
Tissue
This protocol is for the detection of AXL protein expression in formalin-fixed, paraffin-embedded

(FFPE) tumor sections.

Deparaffinization and Rehydration:

Bake slides at 60°C for at least 1 hour.[25]

Immerse slides in xylene (2 changes, 5 minutes each).[33]

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95%,

80%, 70% (3 minutes each).[33]

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container

with 10 mM sodium citrate buffer (pH 6.0).[25][34]

Heat to 95-100°C in a microwave or water bath for 20-30 minutes.[34][35]

Allow slides to cool to room temperature in the buffer for at least 20 minutes.[33]

Blocking:

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide

in methanol for 10-30 minutes.[25][36]
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Rinse with PBS (Phosphate Buffered Saline).

Block non-specific binding by incubating with a protein block solution (e.g., 5% normal

goat serum) for 20-30 minutes.[25][34]

Primary Antibody Incubation:

Incubate sections with a primary antibody against AXL (e.g., polyclonal anti-AXL) diluted in

antibody diluent.

Incubation is typically performed overnight at 4°C in a humidified chamber.[25][36]

Detection:

Rinse slides with PBS.

Incubate with a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 25-30 minutes.

[35]

Rinse with PBS.

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 25-30 minutes.

[35]

Rinse with PBS.

Chromogen and Counterstain:

Develop the signal by adding a chromogen substrate solution, such as 3,3'-

diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached

(typically <10 minutes).[33][35]

Rinse with distilled water.

Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[33][35]

"Blue" the sections in running tap water.

Dehydration and Mounting:
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Dehydrate slides through a graded ethanol series and clear in xylene.[33]

Mount with a permanent mounting medium and coverslip.

Protocol: In Vitro AXL Kinase Assay
This protocol describes a method to measure the kinase activity of AXL and assess the potency

of inhibitors (IC50 determination). This can be performed using various platforms, such as

ADP-Glo® or LanthaScreen®.[37][38]

Reagents and Plate Setup:

Kinase Buffer: A buffer containing MgCl₂, MnCl₂, DTT, and BSA.

Enzyme: Purified, recombinant human AXL kinase domain.

Substrate: A specific peptide substrate for AXL (e.g., poly[Glu:Tyr] or IRS1-tide).[29][38]

ATP: Adenosine triphosphate, at a concentration near the Km for AXL.

Test Compound: Serially diluted AXL inhibitor.

Plate: 96-well or 384-well assay plate.

Assay Procedure:

Add kinase buffer to all wells.

Add serially diluted test compound to appropriate wells. Include "no inhibitor" (positive

control) and "no enzyme" (background) controls.

Add the AXL enzyme to all wells except the background control.

Incubate for 10-20 minutes at room temperature to allow compound binding.

Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
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Detection (Example using ADP-Glo®):

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent.

Incubate for 40 minutes.

Add Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then

uses the new ATP in a luciferase/luciferin reaction to generate a luminescent signal.

Incubate for 30-60 minutes.

Read luminescence on a plate reader. The signal is directly proportional to AXL kinase

activity.

Data Analysis:

Subtract the background signal from all wells.

Normalize the data by setting the "no inhibitor" control to 100% activity and the highest

inhibitor concentration to 0% activity.

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a

four-parameter logistic curve to determine the IC50 value.

Protocol: Transwell Cell Migration Assay
This assay measures the effect of AXL inhibition on the migratory capacity of cancer cells.

Cell Preparation:

Culture cancer cells expressing AXL to ~80% confluency.

Serum-starve the cells for 12-24 hours to reduce baseline motility.

Harvest cells and resuspend them in a serum-free medium at a specific concentration

(e.g., 1 x 10⁵ cells/mL).

Pre-treat the cell suspension with the AXL inhibitor or vehicle control for 30-60 minutes.

Assay Setup:
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Use Transwell inserts with a porous membrane (e.g., 8.0 µm pore size).

Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber

of the companion plate.

Add the pre-treated cell suspension to the upper chamber (the Transwell insert). Ensure

the inhibitor/vehicle is present in the upper chamber medium.

Incubation:

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g.,

12-48 hours, depending on the cell line).

Staining and Quantification:

Carefully remove the medium from the upper chamber.

Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the

membrane.

Fix the migrated cells on the bottom surface of the membrane with methanol or

paraformaldehyde.

Stain the fixed cells with a crystal violet solution.

Rinse the inserts with water to remove excess stain and allow them to dry.

Data Analysis:

Image multiple random fields of the bottom of the membrane using a microscope.

Count the number of migrated cells per field.

Calculate the average number of migrated cells for each condition (vehicle vs. inhibitor).

Express the data as a percentage of migration relative to the vehicle control.

Workflow: Preclinical Evaluation of a Novel AXL Inhibitor
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The following diagram outlines a typical workflow for the preclinical assessment of a new AXL

inhibitor.

Phase 1: In Vitro Characterization

Phase 2: Cell-Based Functional Assays

Phase 3: In Vivo Preclinical Models

Biochemical Kinase Assay
(Determine IC50 vs. AXL)

Kinase Selectivity Panel
(Assess off-target activity)

Potent & Selective?

Cellular Target Engagement
(Western Blot for p-AXL)

Cellularly Active?

Proliferation/Viability Assays
(e.g., MTS, CellTiter-Glo)

Migration & Invasion Assays
(e.g., Transwell, Wound Healing)

Colony Formation Assay
(Assess long-term survival)

Efficacious & Safe?

Pharmacokinetics (PK)
(Determine exposure & half-life)

Tumor Xenograft Models
(Cell-line or Patient-Derived)

Pharmacodynamic (PD) Biomarkers
(p-AXL in tumor tissue)

Toxicity Studies
(Assess safety profile)

Yes

Yes

Yes
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Click to download full resolution via product page

Caption: Standard Preclinical Workflow for AXL Inhibitor Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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